molecular formula C10H10N2O3 B2473395 ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 33545-44-7

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2473395
CAS No.: 33545-44-7
M. Wt: 206.201
InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is an organic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Another furan derivative with different functional groups.

    Furan-2-carboxylic acid: A simpler furan derivative used as a precursor in various syntheses.

    Pyrazole-5-carboxylic acid: A pyrazole derivative with similar structural features.

Uniqueness

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of the furan and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBXAZEQDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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